2-[(2-Bromobutanoyl)amino]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromobutanoyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromobutanoyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-[(2-Bromobutanoyl)amino]benzoic acid is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and protein modifications.
Medicine: Potential use in drug discovery and development for targeting specific biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(2-Bromobutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobutanoyl)amino]benzoic acid
- 2-[(2-Fluorobutanoyl)amino]benzoic acid
- 2-[(2-Iodobutanoyl)amino]benzoic acid
Uniqueness
2-[(2-Bromobutanoyl)amino]benzoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-bromobutanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-8(12)10(14)13-9-6-4-3-5-7(9)11(15)16/h3-6,8H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJORTFODCVDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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